molecular formula C18H16N2O3S B12449064 4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide

4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide

Katalognummer: B12449064
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: QGYULOBIRFVFOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide is a chemical compound known for its unique structure and properties It is a Schiff base derivative, which is formed by the condensation of an amine with an aldehyde or ketone

Vorbereitungsmethoden

The synthesis of 4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 4-aminobenzenesulfonamide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Analyse Chemischer Reaktionen

4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. In anticancer applications, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide include other Schiff base derivatives and sulfonamide compounds. Some examples are:

  • 4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide
  • 4-{[(E)-(4-methoxy-1-naphthyl)methylidene]amino}benzenesulfonamide
  • 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-N-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)benzenesulfonamide

These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties .

Eigenschaften

Molekularformel

C18H16N2O3S

Molekulargewicht

340.4 g/mol

IUPAC-Name

4-[(4-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C18H16N2O3S/c1-23-18-11-6-13(16-4-2-3-5-17(16)18)12-20-14-7-9-15(10-8-14)24(19,21)22/h2-12H,1H3,(H2,19,21,22)

InChI-Schlüssel

QGYULOBIRFVFOW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.